molecular formula C13H13N3NaO3 B12386637 Lenalidomide (sodium)

Lenalidomide (sodium)

Cat. No.: B12386637
M. Wt: 282.25 g/mol
InChI Key: FAIDVIRXUOZPBL-UHFFFAOYSA-N
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Description

Lenalidomide (sodium) is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma . Lenalidomide (sodium) is a small molecule drug that has significantly improved the therapeutic landscape for patients with these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several key steps:

    Halogenation: Methyl 2-methyl-3-nitro-benzoate is reacted with a halogenating reagent to obtain methyl 2-halomethyl-3-nitro-benzoate.

    Condensation: The halogenated compound is then reacted with dimethyl D,L-glutamate hydrochloride in the presence of an alkaline compound to form dimethyl 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutarate.

    Hydrolysis: This intermediate is hydrolyzed to produce 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.

    Reduction: The nitro group is reduced to an amino group, yielding 3-(7-amino-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.

    Cyclization: Finally, the compound undergoes ring closure to form lenalidomide

Industrial Production Methods: The industrial production of lenalidomide follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using cost-effective raw materials, efficient reaction conditions, and purification processes to ensure high yield and product quality .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is lenalidomide, with various intermediates formed during the synthesis process .

Scientific Research Applications

Lenalidomide has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Lenalidomide (sodium) stands out due to its enhanced potency, safety profile, and broad range of therapeutic applications, making it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C13H13N3NaO3

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);

InChI Key

FAIDVIRXUOZPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na]

Origin of Product

United States

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